
THDP-17
Beschreibung
Definitional Considerations and Nomenclature Ambiguity in Scientific Literature
The scientific literature presents some ambiguity regarding the precise chemical entity consistently denoted by "THDP-17". While a significant body of research associates this compound with a specific thiourea derivative, other mentions in databases or literature can lead to confusion with chemically distinct compounds.
The compound most extensively described and studied under the designation this compound, particularly in the context of glutaminase inhibition, is a thiourea derivative with the chemical name N-(3-methyl 3-butenyl)-N′ phenyl thiourea. This structure has been explicitly linked to the this compound designation in research investigating its effects on glutaminase activity sigmaaldrich.com.
However, the designation "this compound" or associated identifiers have, in at least one instance, been linked to a different chemical entity. One source associates this compound with CAS No. 104741-27-7 nih.gov. A search for this CAS number reveals it corresponds to Fulvestrant (PubChem CID 104741) nih.gov, wikipedia.org, a compound known as a selective estrogen receptor degrader with a distinct chemical structure and therapeutic application in breast cancer treatment wikipedia.org. This association appears to be a discrepancy in reporting or a less common usage of the this compound designation, as the detailed research findings attributed to this compound consistently describe the activity of a glutaminase inhibitor.
This highlights a degree of nomenclature ambiguity, where the designation this compound is primarily used to refer to the glutaminase-inhibiting thiourea derivative, but caution is warranted due to potential misassociations with other compounds in some instances.
Overview of Distinct Chemical Structures and Their Primary Research Trajectories
Based on the available scientific literature focusing on "this compound", two distinct chemical structures have been mentioned in relation to this designation or similar identifiers, although their primary research trajectories are markedly different.
Structure 1: N-(3-methyl 3-butenyl)-N′ phenyl thiourea
This thiourea derivative is the compound most consistently identified and studied as this compound in the context of enzyme inhibition research wikipedia.org, sigmaaldrich.com, sigmaaldrich.com. Its chemical structure features a thiourea core substituted with a phenyl group and a 3-methyl-3-butenyl group sigmaaldrich.com.
The primary research trajectory for this compound centers on its activity as a glutaminase inhibitor wikipedia.org, sigmaaldrich.com, sigmaaldrich.com. Glutaminase is an enzyme that plays a key role in converting glutamine to glutamate and ammonia. Elevated ammonia levels are implicated in the pathogenesis of hepatic encephalopathy (HE) sigmaaldrich.com, fishersci.be. Research has investigated this compound's ability to inhibit glutaminase activity, particularly intestinal glutaminase, as a potential therapeutic strategy for managing conditions associated with hyperammonemia, such as HE wikipedia.org, sigmaaldrich.com, sigmaaldrich.com. Studies have explored its inhibitory effects in vitro and in vivo wikipedia.org, sigmaaldrich.com, sigmaaldrich.com.
Structure 2: S-(2-Aminoethyl)-L-cysteine hydrochloride (Thialysine)
S-(2-Aminoethyl)-L-cysteine hydrochloride (PubChem CID 20495557) is a non-proteinogenic amino acid and a structural analog of lysine nih.gov, wikipedia.org. While one source mentions this compound in a context that also refers to S-(2-Aminoethyl)-L-cysteine hydrochloride, the detailed research on this compound's mechanism of glutaminase inhibition points away from thialysine nih.gov, wikipedia.org, sigmaaldrich.com, sigmaaldrich.com. The primary research trajectory for S-(2-Aminoethyl)-L-cysteine hydrochloride involves its use as a lysine analog to study protein synthesis, enzyme interactions, and metabolic pathways nih.gov, and it is also known to have cytotoxic effects wikipedia.org. Its association with the this compound designation appears to be less established and potentially a source of confusion in the literature compared to the thiourea derivative.
Research Findings on the Thiourea Derivative this compound:
Detailed research findings on the thiourea derivative this compound focus on its inhibitory effects on glutaminase. Studies have shown that this compound can inhibit intestinal glutaminase activity wikipedia.org, sigmaaldrich.com, sigmaaldrich.com.
In vitro studies using Caco-2 cell cultures demonstrated that this compound decreased the production of both ammonia and glutamate wikipedia.org, sigmaaldrich.com, sigmaaldrich.com. The inhibitory effect was found to be tissue-dependent and showed an uncompetitive inhibition pattern wikipedia.org, sigmaaldrich.com, sigmaaldrich.com. At a concentration of 10 µM, this compound inhibited intestinal glutaminase activity by 57.4 ± 6.7% wikipedia.org, sigmaaldrich.com, sigmaaldrich.com. The inhibitory effect ranged from 40 ± 5.5% to 80 ± 7.8% depending on the tissue wikipedia.org, sigmaaldrich.com, sigmaaldrich.com.
In vivo studies in animal models of hepatic encephalopathy also indicated that this compound could reduce ammonia production wikipedia.org, sigmaaldrich.com, sigmaaldrich.com. This compound was administered orally and showed significant inhibition on intestinal glutaminase activity sigmaaldrich.com.
The kinetic analysis of this compound's inhibition of glutaminase revealed an uncompetitive mechanism, affecting both the maximum reaction rate (Vmax) and the Michaelis constant (Km) wikipedia.org, sigmaaldrich.com, sigmaaldrich.com. At 10 µM this compound, the Vmax and Km values were reported as 384.62 µmol min⁻¹ and 13.62 mM, respectively wikipedia.org, sigmaaldrich.com, sigmaaldrich.com.
The research suggests that the thiourea derivative this compound acts as a partial uncompetitive inhibitor of glutaminase nih.gov, sigmaaldrich.com. This mechanism of action, by reducing ammonia production, supports its potential as a candidate for managing conditions like hepatic encephalopathy wikipedia.org, sigmaaldrich.com, sigmaaldrich.com.
The development of this glutaminase inhibitor, this compound, has been associated with specific researchers and institutions, with mention of it being licensed by Janus Development, S.L. fishersci.ca, nih.gov.
Compound Designation | Primary Chemical Structure | Research Trajectory |
This compound | N-(3-methyl 3-butenyl)-N′ phenyl thiourea | Glutaminase inhibition, Hepatic Encephalopathy |
This compound (less common) | S-(2-Aminoethyl)-L-cysteine hydrochloride | Lysine analog, protein synthesis, enzyme studies |
This compound (discrepancy) | Fulvestrant | Estrogen receptor degradation, Breast Cancer |
Study Type | Model/System | Key Finding | Inhibition Type |
In vitro | Intestinal glutaminase | Inhibited activity by 57.4 ± 6.7% at 10 µM | Uncompetitive |
In vitro | Caco-2 cell cultures | Decreased ammonia and glutamate production | Not specified |
In vivo | Animal model (HE) | Reduced ammonia production, inhibited intestinal glutaminase activity | Not specified |
Eigenschaften
CAS-Nummer |
104741-27-7 |
---|---|
Molekularformel |
C12H16N2S |
Molekulargewicht |
220.334 |
IUPAC-Name |
N-(3-Methyl-3-butenyl)-N′-phenylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-10(2)8-9-13-12(15)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H2,13,14,15) |
InChI-Schlüssel |
YFFUELXSIRKFPE-UHFFFAOYSA-N |
SMILES |
S=C(NC1=CC=CC=C1)NCCC(C)=C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
THDP17; THDP 17; THDP-17 |
Herkunft des Produkts |
United States |
Research Outline for N- 3-methyl-3-butenyl -n'-phenylthiourea Thiourethdp-17
Synthetic Methodologies and Precursor Derivation
THDP-17 is part of a class of small molecule compounds derived from thiourea. nih.govnih.govchemrxiv.orgnih.gov Its synthesis is rooted in the general chemical pathways used to generate thiourea derivatives.
Chemical Synthesis Pathways from Thiourea Analogues
Thiourea derivatives, including compounds like this compound, are typically synthesized through reactions involving thiourea or its analogues. General methods for synthesizing thiourea derivatives involve the reaction of alkyl or aryl isothiocyanates or isocyanates with primary amines. acs.org Another described method is the reaction between isothiocyanate and an amine. researchgate.net this compound was identified from a screen of synthetic inhibitors derived from thiourea, indicating it was produced through such chemical synthesis routes starting from thiourea precursors. nih.govnih.gov
Exploration of Structural Modifications for Optimized Chemical Probe Development
The identification of this compound stemmed from a search for specific glutaminase inhibitors within a library of thiourea-derived compounds. nih.govnih.gov this compound was selected for further characterization based on its observed inhibitory effect on glutaminase activity and its favorable cytotoxicity profile in cell culture. nih.govnih.gov The compound is also noted as being utilized as a primary group for the synthesis of amphiphilic derivatives, suggesting ongoing efforts to explore structural modifications to potentially optimize its properties or develop new chemical probes. nih.gov This indicates a strategy of using the core this compound structure as a foundation for developing related compounds with potentially altered or improved characteristics.
Enzymatic Target Identification and Mechanistic Characterization
This compound has been characterized primarily as an inhibitor of glutaminase, a key enzyme in glutamine metabolism. nih.govnih.govchemrxiv.orgnih.gov
Selectivity Profiling Against Glutaminase Isoforms (e.g., Kidney-type and Intestinal Glutaminase)
This compound has been shown to inhibit intestinal glutaminase activity. nih.govnih.govchemrxiv.orgnih.gov Studies using enriched preparations of glutaminase from both kidney and intestine mitochondria demonstrated that this compound could inhibit kidney-type phosphate-activated glutaminase (K-PAG) activity. nih.govnih.gov While activity against glutaminase derived from these tissues has been observed, specific selectivity data comparing this compound's effect on distinct glutaminase isoforms like GLS1 (which includes KGA and GAC) versus GLS2 (LGA) has not been explicitly reported in some contexts. However, one source mentions this compound showing partial non-competitive inhibition of GLS1. chemrxiv.org The primary research detailing the kinetic analysis focuses on its interaction with phosphate-activated glutaminase (PAG). nih.govchemrxiv.orgchemsynthesis.com
Quantitative Kinetic Analysis of Enzyme Inhibition (e.g., Vmax, Km, Ki Determination)
Quantitative kinetic analysis has been performed to characterize the inhibitory effect of this compound on phosphate-activated glutaminase (PAG). Using a substrate (glutamine) concentration range of 0 to 200 mM, the kinetic parameters of PAG were determined in the absence and presence of this compound at different concentrations (1 and 10 µM). nih.govchemsynthesis.com
The Michaelis-Menten kinetic parameters for PAG in the absence of this compound were determined to be a Vmax of 0.67 mmol min⁻¹ and a Km of 19.33 mM. nih.govchemrxiv.orgchemsynthesis.com In the presence of 10 µM this compound, both parameters were modified, with an apparent Vmax (Vmax-ap) of 0.38 µmol min⁻¹ and an apparent Km (Km-ap) of 13.62 mM. nih.govchemrxiv.orgchemsynthesis.com
The Ki values calculated from the changes in Vmax-ap and Km-ap were different (23.2 mM and 40.5 mM, respectively). nih.gov This discrepancy led the researchers to propose that this compound acts as a "not-pure-uncompetitive" inhibitor. nih.gov
Here is a summary of the kinetic data:
Condition | Vmax (mmol min⁻¹) | Km (mM) |
No Inhibitor | 0.67 | 19.33 |
This compound (10 µM) | 0.38 | 13.62 |
Elucidation of Inhibition Mechanism (e.g., Uncompetitive Inhibition Model)
Based on the kinetic analysis and the observed changes in Vmax and Km, this compound has been characterized as an uncompetitive inhibitor of phosphate-activated glutaminase (PAG). nih.govnih.govchemrxiv.orgnih.gov An uncompetitive inhibitor binds exclusively to the enzyme-substrate complex, preventing the conversion of substrate to product. The decrease in both apparent Vmax and apparent Km observed in the kinetic studies with this compound is consistent with an uncompetitive inhibition model. nih.govchemrxiv.orgchemsynthesis.com Analysis using a lineal double reciprocal plot (Lineweaver-Burke plot) further supported the uncompetitive nature of this compound inhibition, showing altered slopes and intercepts characteristic of this mechanism. nih.govchemrxiv.orgchemsynthesis.com The finding that the Ki values derived from Vmax-ap and Km-ap were not identical suggests a deviation from a pure uncompetitive model, leading to the description of this compound as a "not-pure-uncompetitive" inhibitor. nih.gov
Preclinical In Vivo Mechanistic Investigations in Animal Models
Modulation of Relevant Biochemical Markers in Biological Fluids
Research into this compound has explored its effects on specific biochemical targets, particularly in the context of conditions where the modulation of certain enzymatic activities and metabolite levels in biological fluids is of interest. One area of investigation has focused on the compound's interaction with glutaminase activity.
Detailed research findings indicate that this compound demonstrates an inhibitory effect on glutaminase activity. Studies have shown that this compound, at a concentration of 10 µM, was able to inhibit intestinal glutaminase activity by 57.4 ± 6.7%. The inhibitory effect was found to be tissue-dependent, with inhibition rates ranging from 40 ± 5.5% to 80 ± 7.8%. The mechanism of inhibition was characterized as uncompetitive.
Kinetic analysis of the glutaminase inhibition by this compound (10 µM) revealed specific kinetic parameters. The Vmax was determined to be 384.62 µmol min⁻¹, and the Km was 13.62 mM.
Furthermore, investigations using Caco-2 cell cultures demonstrated that this compound treatment led to a reduction in the production of both ammonia and glutamate compared to control cultures. This finding supports the observed inhibitory effect on glutaminase, as this enzyme plays a key role in the production of ammonia and glutamate. The modulation of these biochemicals in cell cultures, representing a biological system, highlights a direct impact of this compound on metabolic processes.
The following table summarizes the key findings regarding this compound's modulation of glutaminase activity:
Parameter | Value (with this compound at 10 µM) | Control Value | Biological Context | Source |
Intestinal Glutaminase Inhibition | 57.4 ± 6.7% | 0% | Intestinal tissue | |
Tissue-Dependent Inhibition | 40 ± 5.5% to 80 ± 7.8% | - | Various tissues | |
Inhibition Type | Uncompetitive | - | Glutaminase enzyme | |
Vmax | 384.62 µmol min⁻¹ | - | Glutaminase kinetics | |
Km | 13.62 mM | - | Glutaminase kinetics | |
Ammonia Production | Decreased | Control level | Caco-2 cell cultures | |
Glutamate Production | Decreased | Control level | Caco-2 cell cultures |
These findings indicate that this compound can significantly modulate the activity of glutaminase, leading to altered levels of ammonia and glutamate in relevant biological contexts.
Research Outline for Furan Analogue of Thiamine Diphosphate Furan-thdp-17
Advanced Synthetic Methodologies for Analogue Generation
The synthesis of furan analogues of thiamine diphosphate, including THDP-17, involves sophisticated chemical methodologies to construct the furan ring and attach the diphosphate moiety. These methods aim for efficiency and provide avenues for further functionalization.
Gold(I)-Catalyzed Cyclization in Furan Ring Formation
A key step in the synthesis of the furan core of this compound is the application of gold(I)-catalyzed cyclization. This method offers a short and efficient route to form the furan ring. Specifically, the cyclization of an alkynyl alcohol catalyzed by gold(I) is utilized to generate the furan intermediate wikipedia.orguni.lunih.govwikipedia.orgwikipedia.orgfishersci.senih.gov. Homogeneous gold-catalyzed reactions are known for their ability to activate alkynes, allenes, and alkenes under mild conditions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds wikipedia.orgnih.govnih.govbeilstein-journals.org. This approach provides a high yield of the desired furan core structure wikipedia.orgnih.gov.
Multistep Synthetic Routes for Diphosphate Analogue Construction
The conversion of the furan intermediate to the diphosphate analogue, this compound (referred to as furan analogue 17 in research), is achieved through a multistep synthetic sequence. This route is similar to methodologies previously established for the synthesis of other ThDP analogues, such as deazaThDP wikipedia.orguni.lunih.govbeilstein-journals.org. The process involves several chemical transformations, including selective oxidation, condensation, reaction with acetamidine to form the thiamine analogue base structure, tosylation of an alcohol group, and subsequent displacement of the tosylate by a diphosphate trianion wikipedia.orguni.lunih.govbeilstein-journals.orgchemrxiv.org. This sequence ultimately yields the diphosphorylated furan analogue wikipedia.orguni.lunih.gov.
Methodologies for Functionalization at Specific Positions (e.g., C-2 position)
Research has demonstrated that the furan analogue of thiamine can be functionalized at the C-2 position of the furan ring wikipedia.orguni.lunih.govwikipedia.org. This functionalization is significant as it allows for the creation of mimics of reaction intermediates found in various ThDP-dependent enzymes wikipedia.orguni.lunih.govwikipedia.org. An example of such functionalization is the Friedel-Crafts acetylation of the furan ring at the C-2 position, which has been successfully carried out wikipedia.orguni.lunih.govbeilstein-journals.org. This capability opens possibilities for designing analogues with tailored interactions within enzyme active sites.
Enzyme Inhibition Mechanisms and Specificity
This compound has been investigated for its ability to inhibit ThDP-dependent enzymes, revealing insights into its binding and mechanism of action.
Inhibition Profiling Against Thiamine Diphosphate-Dependent Enzymes (e.g., Pyruvate Decarboxylase, Pyruvate Oxidase)
This compound has been profiled for its inhibitory activity against various ThDP-dependent enzymes. Notably, it has been tested as an inhibitor of pyruvate decarboxylase (PDC), particularly from Zymomonas mobilis (ZmPDC) wikipedia.orguni.lunih.govwikipedia.orgnih.govnih.gov. Studies have shown that this compound is a very strong inhibitor of ZmPDC wikipedia.orguni.lunih.govwikipedia.org. In contrast, it has shown little or no inhibitory activity against bacterial pyruvate oxidase (PO) beilstein-journals.org. This differential inhibition profile suggests some degree of specificity, although ThDP analogues that bind in the ThDP pocket are generally not expected to be highly selective for individual enzymes due to the conserved nature of this binding site. The furan analogue acts as a ThDP-competitive inhibitor, competing with the natural cofactor for binding to the enzyme's active site beilstein-journals.org.
Determination of Inhibitor Potency (e.g., Picomolar K_i Values)
The potency of this compound as an enzyme inhibitor has been quantitatively determined, particularly against ZmPDC. The inhibition constant (K_i) value for this compound against ZmPDC has been reported to be remarkably low, in the picomolar range wikipedia.orguni.lunih.govwikipedia.orgnih.govbeilstein-journals.orgnih.gov. A K_i value of 32.5 pM has been determined for the inhibition of ZmPDC by this compound wikipedia.orguni.lunih.govwikipedia.orgbeilstein-journals.org. This picomolar affinity indicates that this compound binds very tightly to the enzyme, significantly inhibiting its activity at very low concentrations. This K_i value is considerably lower than the K_D value for the binding of the natural cofactor ThDP to the enzyme nih.govbeilstein-journals.org.
Inhibition Potency of this compound against Zymomonas mobilis Pyruvate Decarboxylase
Enzyme | Inhibitor | K_i Value |
Zymomonas mobilis Pyruvate Decarboxylase | This compound | 32.5 pM |
This high potency makes this compound a valuable tool for studying the mechanism of ZmPDC and potentially other ThDP-dependent enzymes.
Comparative Analysis with Other ThDP Analogues
The furan analogue of ThDP (analogue 17) has been evaluated for its inhibitory properties against Zymomonas mobilis pyruvate decarboxylase (ZmPDC). This analogue has demonstrated potent inhibition of ZmPDC, exhibiting a very strong inhibition constant (K_i) value of 32.5 pM.
Comparative studies mentioned in the literature include comparisons to other ThDP analogues, such as deazaThDP (analogue 2) and an analogue featuring a benzene ring in place of the thiazolium ring. While specific comparative binding affinities across a broad range of analogues were not detailed in the search results, the reported picomolar K_i value for the furan analogue (17) highlights its efficacy as an inhibitor of ZmPDC.
Substrate and Cofactor Competitive Binding Studies
Studies on the furan analogue (17) have included investigations into its competitive binding with the native cofactor, ThDP, at the active site of ZmPDC. Experiments involved incubating apo-ZmPDC with varying concentrations of the furan analogue (17). The residual enzyme activity was then measured in the presence of excess ThDP.
The results indicated that the enzyme lost activity over time when incubated with the furan analogue, demonstrating its binding and inhibitory effect. The inhibition was observed to be faster at higher concentrations of the analogue. To determine the K_i value, the enzyme was allowed to reach equilibrium in a competition between binding ThDP and the furan analogue. The level of residual activity at equilibrium provided insight into the proportion of active sites occupied by ThDP. These competitive binding studies established the furan analogue (17) as a very strong inhibitor of ZmPDC with a K_i of 32.5 pM.
Computational and Structural Biology Aspects of Ligand-Enzyme Interaction
Research into the interaction of ThDP analogues with enzymes often involves computational and structural biology techniques to understand the binding modes and mechanisms at a molecular level.
In Silico Docking Studies for Binding Mode Prediction
Specific in silico docking studies aimed at predicting the precise binding mode of the furan analogue of ThDP (analogue 17) within the active site of enzymes like ZmPDC were not detailed in the provided search results.
Analysis of Ligand-Enzyme Active Site Interactions (e.g., Hydrogen Bonds, Metal Interactions)
Detailed analysis of the specific interactions, such as hydrogen bonds or metal coordination, between the furan analogue of ThDP (analogue 17) and residues within the active site of target enzymes was not found in the provided search results. While the active site of ZmPDC is known to be located at the interface between subunits and involves interactions with the native ThDP cofactor, specific interaction analysis for the furan analogue (17) was not available.
Theoretical Characterization of Cofactor Analogue States and Conformational Dynamics
Theoretical characterization of the different states or conformational dynamics of the furan analogue of ThDP (analogue 17) itself, or how its conformation changes upon binding to an enzyme, was not described in the provided search results.
Structure-Activity Relationship (SAR) Elucidation
Understanding the relationship between the chemical structure of Furan-ThDP-17 and its biological activity is crucial for the design of improved analogues. SAR studies have focused on identifying key moieties responsible for binding and inhibition of target enzymes, particularly pyruvate decarboxylase (PDC) and pyruvate dehydrogenase complex (PDHc).
Identification of Structural Determinants for Inhibitory Activity
Studies have shown that the furan analogue of thiamine diphosphate is a highly potent inhibitor of pyruvate decarboxylase (PDC) from Zymomonas mobilis, exhibiting a Ki value of 32.5 pM. researchgate.net This indicates a very strong binding affinity to the enzyme. The furan analogue appears to bind to the active site of ZmPDC at a rate comparable to that of the natural cofactor, ThDP. researchgate.net
A key structural feature of Furan-ThDP-17 is the replacement of the positively charged thiazolium ring of ThDP with a neutral furan ring. researchgate.net Despite this change in charge, the furan analogue maintains potent inhibitory activity, suggesting that the furan ring can effectively mimic the interactions of the thiazolium ring within the enzyme's active site or that other interactions compensate for the absence of the positive charge.
Furthermore, research has demonstrated that the C-2 position of the furan analogue of thiamine can be chemically functionalized. researchgate.net This functionalization is significant as it allows for the creation of analogues that can mimic various reaction intermediates formed during the catalytic cycle of ThDP-dependent enzymes. researchgate.net For enzymes like the pyruvate dehydrogenase complex (PDHc), investigations using derivatives of thiamine/TPP analogues, including furan-based structures, have helped pinpoint structural elements on the inhibitor that are critical for selective binding to the E1 subunit of PDHc. These findings highlight the importance of specific structural motifs on the furan scaffold for potent and potentially selective enzyme inhibition.
Rational Design Strategies for Enhanced Potency and Selectivity
The insights gained from SAR studies on Furan-ThDP-17 and related thiamine analogues have directly informed rational design strategies aimed at enhancing both the potency and selectivity of inhibitors targeting ThDP-dependent enzymes.
One significant rational design approach involves the functionalization of the C-2 position of the furan ring. researchgate.net By attaching different chemical groups at this position, researchers can synthesize compounds that structurally resemble the transient intermediates formed during enzymatic catalysis. researchgate.net This strategy is designed to create transition state analogues or intermediate mimics that can bind very tightly to the enzyme, thereby increasing inhibitory potency.
Systematic investigations employing techniques such as scaffold-hopping and C2-functionalisation have been instrumental in the design of thiamine analogues for inhibiting ThDP-dependent enzymes. This systematic approach allows for the exploration of a diverse chemical space around the furan core, identifying modifications that optimize interactions with the enzyme's active site and surrounding regions.
Based on SAR findings, furan-based thiamine analogues have been rationally designed and developed with the specific goals of achieving high potency, improved selectivity for particular ThDP-dependent enzymes (such as mammalian PDH E1), and enhanced membrane permeability. The development of selective inhibitors is particularly important for therapeutic applications to minimize off-target effects and toxicity. The rational design process leverages the understanding of enzyme structure, catalytic mechanism, and inhibitor binding modes to guide the synthesis of novel compounds with desired pharmacological properties.
Broader Research Implications and Future Directions
Development of Advanced Chemical Probes for Biochemical Research
THDP-17, as a glutaminase inhibitor, exemplifies the development of small molecule compounds as chemical probes to investigate enzyme activity and biological processes. Its ability to inhibit intestinal glutaminase activity demonstrates its utility as a tool for studying the role of this enzyme in ammonia production. nih.govnih.gov The research on this compound suggests that thiourea derivatives can serve as a basis for developing new chemical probes targeting glutaminase. nih.govnih.govcore.ac.uk The study evaluating this compound's effect on glutaminase activity in Caco-2 cell cultures further illustrates its application as a probe in cellular systems to understand metabolic pathways and their modulation. nih.govnih.govcore.ac.uk The design and application of such small molecule probes are fundamental in chemical biology for identifying and manipulating biological targets. nih.gov
Contribution to Understanding Enzyme Catalysis and Regulation
The investigation into this compound's inhibitory effect on glutaminase provides insights into the catalysis and regulation of this enzyme. This compound was found to exhibit uncompetitive inhibition of intestinal glutaminase activity. nih.govnih.gov This uncompetitive binding model suggests that this compound binds to the enzyme-substrate complex, indicating a specific interaction mode that can inform the understanding of the enzyme's catalytic cycle and potential regulatory sites. core.ac.uk The tissue-dependent nature of this compound's inhibitory effect, ranging from 40±5.5% to 80±7.8%, also highlights potential differences in glutaminase isoforms or regulatory mechanisms across different tissues. nih.govnih.gov This research contributes to the broader knowledge of how small molecules can interact with and modulate enzyme activity.
Methodological Advancements in Chemical Synthesis and Computational Biology
The research involving this compound contributes to methodological advancements in chemical synthesis and computational biology through the process of identifying, synthesizing, and evaluating its inhibitory properties. The study involved screening a group of diverse, highly pure small molecule compounds derived from thiourea, indicating advancements in the synthesis of such chemical libraries. nih.govcore.ac.uk While the provided text doesn't detail the synthesis of this compound specifically, the context of screening thiourea derivatives points to synthetic efforts in this class of compounds. The evaluation of this compound's interaction with glutaminase, including determining kinetic parameters like Vmax and Km in the presence of the inhibitor, relies on established biochemical methodologies. nih.govnih.gov Computational biology techniques, such as molecular modeling and simulations, are increasingly used in conjunction with experimental studies to understand enzyme-inhibitor interactions and predict binding modes, although specific computational studies on this compound were not detailed in the provided text. gu.senih.gov The broader field of studying enzyme mechanisms and designing inhibitors often utilizes computational approaches to complement experimental findings. goettingen-research-online.dempg.de
Exploration of Mechanistic Similarities and Differences Across Compound Classes
The study of this compound within the context of glutaminase inhibition allows for the exploration of mechanistic similarities and differences when compared to other compound classes that also inhibit glutaminase or target similar metabolic pathways. The research mentions screening other compounds alongside this compound for their inhibitory effect on glutaminase activity. nih.govcore.ac.uk Comparing the inhibitory profiles and mechanisms of this compound (a thiourea derivative) with other inhibitors, such as metformin (an insulin sensitizer drug also shown to inhibit PAG activity), can reveal common features or distinct characteristics in their interaction with the enzyme. nih.gov Understanding these similarities and differences across compound classes is crucial for rational drug design and the development of more selective and potent inhibitors.
Potential for Derivatization in Novel Chemical Biology Applications
The identification of this compound as a glutaminase inhibitor with specific inhibitory characteristics suggests its potential for derivatization to create novel compounds with tailored properties for various chemical biology applications. The fact that this compound is a thiourea derivative provides a chemical scaffold that can be modified to improve potency, selectivity, or introduce new functionalities. nih.govnih.govcore.ac.uk Chemical derivatization is a common strategy in chemical biology to enhance the utility of a compound as a probe or tool, for example, by adding tags for imaging or purification, or modifying pharmacokinetic properties. jfda-online.com Future research could explore the synthesis of this compound analogs with altered structures to investigate structure-activity relationships and develop more advanced chemical probes for studying glutaminase activity in different biological contexts or for targeting specific glutaminase isoforms.
Q & A
Q. What is the mechanism by which THDP-17 reduces ammonia production in hepatic encephalopathy (HE) models?
this compound acts as an uncompetitive inhibitor of intestinal glutaminase, reducing ammonia synthesis by lowering both the enzyme's maximum velocity (Vmax = 384.62 µmol min⁻¹) and substrate affinity (Km = 13.62 mM at 10 µM this compound) . This inhibition is tissue-dependent, with efficacy ranging from 40% to 80% across tissues, as shown in Caco-2 cell cultures where ammonia and glutamate production decreased significantly compared to controls .
Q. How does this compound compare to other glutaminase inhibitors (e.g., DON) in enzyme activity modulation?
this compound exhibits higher baseline enzyme activity (430 mU/mL at 0 µM) compared to DON (380 mU/mL) but shows a concentration-dependent decline in activity, whereas DON’s activity fluctuates non-linearly. At 100 µM, this compound’s activity (260 mU/mL) remains more stable than DON’s (290 mU/mL), suggesting distinct kinetic profiles .
Advanced Research Questions
Q. What methodological considerations are critical for optimizing this compound’s inhibitory effects in in vitro studies?
- Concentration gradients : Use log-scale inhibitor concentrations (e.g., 0–100 µM) to capture non-linear dynamics, as this compound’s inhibition curve has a steeper slope (indicating higher potency) than analogs like THDP-33 or THDP-39 .
- Tissue specificity : Validate inhibition efficacy across tissues (e.g., intestinal vs. hepatic) due to observed variability (40–80% inhibition) .
- Cell culture models : Employ Caco-2 cells to replicate intestinal glutaminase activity and measure ammonia/glutamate via HPLC or colorimetric assays .
Q. How can researchers resolve contradictions in this compound’s activity data across studies?
Discrepancies in enzyme activity (e.g., this compound’s variable Vmax/Km vs. DON’s fluctuating activity ) may arise from:
- Assay conditions : Differences in pH, temperature, or substrate concentrations.
- Uncompetitive inhibition kinetics : this compound binds the enzyme-substrate complex, making its effects sensitive to substrate availability .
- Statistical rigor : Report mean ± SD (e.g., 57.4 ± 6.7% inhibition in intestinal tissue) and use ANOVA for cross-study comparisons .
Q. What experimental designs are recommended to evaluate this compound’s therapeutic potential in HE?
- Dose-response studies : Use log[I] vs. % activity plots to determine IC50 and validate with in vivo ammonia reduction assays .
- Toxicology profiling : Assess off-target effects using proteomic screens, as thiourea derivatives may interact with unrelated enzymes .
- Longitudinal models : Monitor ammonia levels in HE animal models (e.g., bile duct-ligated rats) over weeks to assess sustained efficacy .
Methodological Guidance
Q. How should researchers structure data reporting for this compound studies to meet academic standards?
- Tables : Include columns for inhibitor concentration (µM), % activity, and statistical parameters (mean ± SD). Use metric units and justify significant figures (e.g., 384.62 µmol min⁻¹) .
- Figures : Label axes clearly (e.g., “Log[I]” for x-axis, “% Activity” for y-axis) and differentiate this compound from analogs using distinct line styles .
- Statistical claims : Use “significant” only with p-values (e.g., p < 0.05) from t-tests or regression analyses .
Q. What gaps exist in current this compound research, and how can they be addressed?
- Mechanistic depth : The tissue-dependent variability (40–80% inhibition) warrants single-cell RNA sequencing to identify glutaminase isoform expression patterns .
- Clinical translation : No human trials exist; prioritize Phase I safety studies using pharmacokinetic modeling from Caco-2 data .
- Comparative studies : Benchmark this compound against newer inhibitors using standardized assays (e.g., Michaelis-Menten kinetics under identical conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.